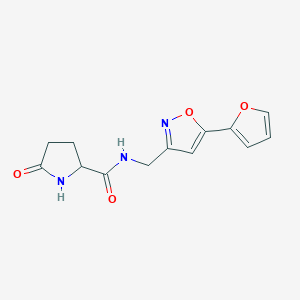

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of nitrile oxides with alkynes to form isoxazoles, and the furan ring can be formed through various methods such as palladium-catalyzed coupling reactions.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring and the polar isoxazole ring. These could potentially undergo various reactions such as electrophilic aromatic substitution.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. In general, compounds with isoxazole and furan rings are likely to be polar and may have interesting electronic properties.Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

A study by Ismail et al. (2004) detailed the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in the trypanosomal STIB900 mouse model. This research suggests potential for structurally similar compounds in antiprotozoal drug development Ismail et al., 2004.

Heterocyclic Compound Synthesis

Research by El’chaninov et al. (2018) on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole highlights methods for creating heterocyclic compounds involving furan units. These methods and the chemical transformations described could be relevant to the synthesis and potential applications of the compound El’chaninov et al., 2018.

Antimicrobial Activity

A study by Chambhare et al. (2003) synthesized N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds, testing them for antibacterial and antimycobacterial activities. The significant activity observed against various microbial strains indicates the potential for furan-containing carboxamides in antimicrobial research Chambhare et al., 2003.

Antioxidant and Antitumor Activity

The synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes by Yeşilkaynak et al. (2017) explored their antioxidant and antitumor activities. This research provides a basis for investigating the biological activities of furan-carboxamide derivatives and their potential therapeutic applications Yeşilkaynak et al., 2017.

Microglia Imaging in Neuroinflammation

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the utility of furan-carboxamide derivatives in imaging studies related to neuroinflammation and neuropsychiatric disorders Horti et al., 2019.

Mecanismo De Acción

The mechanism of action of this compound is not clear without more specific information. Compounds containing isoxazole rings are found in many drugs and have various biological activities.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-12-4-3-9(15-12)13(18)14-7-8-6-11(20-16-8)10-2-1-5-19-10/h1-2,5-6,9H,3-4,7H2,(H,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVAEMFGTPMQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B2637286.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)

![N-(4-ethoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637297.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)